Cas no 162291-02-3 ((R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine)

R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a highly specialized phosphine ligand, known for its high purity and structural rigidity. This compound exhibits exceptional coordination capabilities, making it suitable for complex organic synthesis. Its unique ferrocene core provides enhanced stability and facilitates efficient catalysis in various reactions. This ligand is a valuable tool for researchers seeking to develop new organic molecules with specific properties.
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine structure
162291-02-3 structure
Product Name:(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
CAS No:162291-02-3
MF:C31H44P2.C5H10.Fe
MW:604.60656
MDL:MFCD00800285
CID:109944
PubChem ID:24888986
Update Time:2025-06-18

(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine Chemical and Physical Properties

Names and Identifiers

    • Ferrocene,1-[(1S)-1-(dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)-, (2S)-
    • (S)-1-[(R{p})-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
    • (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ethanol adduct
    • (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ethanol adduct,(S)-(R)-JOSIPHOS
    • (S)-(R)-JOSIPHOS
    • (2S)-1-[(1S)-1-(DICYCLOHEXYLPHOSPHINO)ETHYL]-2-(DIPHENYLPHOSPHINO)FERROCENE
    • (R)-(S)-Cy2PF-PCy2
    • (R)-1-[(Sp)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
    • (R,S)-JosiPhos
    • (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
    • (S)-1-[(RP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
    • (S,Rp)-josiphos
    • 88718_ALDRICH
    • BP-12260
    • CTK8E6525
    • Josiphos SL-J001-2
    • SC11458
    • (S)1 (1R)2(DIPHENYLPHOSPHINO)FERROCENYL&
    • (S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]
    • (S)1[(1R)2(diphenylphosphino)ferrocenyl] et-dicyclohexylphos
    • (S)-1-[(1R)-2-(DIPHENYLPHOSPHINO)FERROCENYL]ETHYLDICYCLOHEXYLPHOSPHINE
    • (S,S)-1-[1-(DICYCLOHEXYLPHOSPHINO)ETHYL]-2-(DIPHENYLPHOSPHINO)FERROCENE
    • (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
    • 97% (S)-(R)-JOSIPHOS
    • (S)-1-[(Rp)-2-(Diphenylphosphino)ferrocenyl]ethyl dicyclohexylphosphine
    • MDL: MFCD00800285
    • Inchi: InChI=1S/C31H39P2.C5H6.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-4H,5H2;/t25-;;/m0../s1
    • InChI Key: HGTBZFMPHBAUCQ-WLOLSGMKSA-N
    • SMILES: C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=CCC=C1.[Fe]

Computed Properties

  • Exact Mass: 594.227
  • Monoisotopic Mass: 594.227
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 7
  • Complexity: 527
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Stability/Shelf Life: store cold
  • PSA: 27.18000
  • LogP: 9.12070
  • Specific Rotation: +360° (c 0.5, CHCl3)

(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37/39
  • FLUKA BRAND F CODES:10
  • Risk Phrases:36/37/38

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(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:162291-02-3)(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Order Number:A931030
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:03
Price ($):409.0
Email:sales@amadischem.com

Additional information on (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Compound Introduction: (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (CAS No. 162291-02-3)

Chemical research continues to evolve, with significant advancements in the development of sophisticated organometallic compounds that bridge the gap between organic synthesis and catalytic applications. One such compound, (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (CAS No. 162291-02-3), has garnered attention for its unique structural features and potential utility in modern pharmaceutical and materials science. This organophosphorus complex, featuring a chiral ferrocenyl backbone and a dicyclohexylphosphine moiety, represents a fascinating example of how molecular design can influence reactivity and selectivity.

The name of this compound provides a wealth of information about its chemical architecture. The prefix (R) indicates the absolute configuration of the stereocenter at the phosphorus atom, while the (S)-2-(Diphenylphosphino)ferrocenyl group highlights the presence of a stereogenic phosphine ligand derived from ferrocene—a well-known redox-active metallopene. The ethyl bridge and the dicyclohexylphosphine component further contribute to the compound's steric and electronic properties, making it a versatile tool in synthetic chemistry.

In recent years, organometallic compounds have been extensively studied for their role in asymmetric catalysis, where chirality transfer from ligands to substrates is crucial for enantioselective transformations. The CAS No. 162291-02-3 identifier ensures unambiguous referencing in scientific literature, facilitating collaboration and reproducibility among researchers. The (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine structure exemplifies how combining different phosphorus-based ligands can enhance catalytic performance in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical synthesis.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The ferrocenyl moiety is known for its stability under various conditions and its ability to participate in coordination chemistry with biological targets. This property makes it an attractive candidate for designing metallo-drugs that can interact with enzymes or nucleic acids selectively. Additionally, the chiral environment provided by the phosphine ligands can influence the binding affinity and selectivity of the compound toward biological receptors, offering opportunities for developing enantiomerically pure therapeutic agents.

Recent studies have demonstrated that derivatives of this class of compounds exhibit promising catalytic activity in polymerization reactions, where precise control over molecular weight and tacticity is essential for achieving desirable material properties. For instance, (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine has been employed as a catalyst ligand in living polymerization systems, enabling the synthesis of block copolymers with tailored architectures. Such polymers find applications in coatings, adhesives, and advanced materials for electronics.

The dicyclohexylphosphine portion of the molecule contributes to steric bulk, which can be strategically exploited to modulate reaction rates and product distributions. This feature is particularly valuable in transition-metal-catalyzed reactions where side reactions are common due to competing pathways. By tuning the steric environment through modifications like replacing dicyclohexyl groups with smaller substituents, researchers can fine-tune catalytic systems for specific synthetic targets.

From an industrial perspective, large-scale synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine presents both challenges and opportunities. The need for high-purity chiral ligands underscores the importance of advanced purification techniques such as chromatography or crystallization methods to isolate enantiomerically pure forms. Advances in continuous flow chemistry have also enabled more efficient production processes for complex organometallic compounds like this one.

The integration of computational chemistry into the design and optimization of such molecules has accelerated progress significantly. Molecular modeling studies have helped predict how different substituents affect electronic properties and steric interactions within the complex. These insights are critical for guiding experimental efforts toward achieving desired catalytic outcomes without extensive trial-and-error experimentation.

In conclusion,(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (CAS No. 162291-02-3) stands as a testament to the ingenuity behind modern synthetic chemistry. Its unique combination of structural features makes it a valuable tool for researchers working on asymmetric catalysis, polymer science, and medicinal chemistry applications where chirality plays a pivotal role.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:162291-02-3)(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
A931030
Purity:99%
Quantity:5g
Price ($):409.0
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